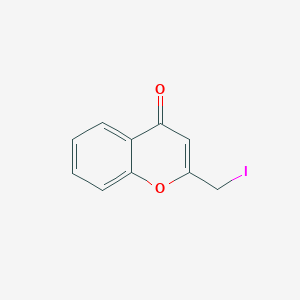

2-Iodomethyl-4-oxo-4H-chromene

Description

Significance of the 4H-Chromone Scaffold in Organic Synthesis and Heterocyclic Chemistry

The 4H-chromone, or 4H-1-benzopyran-4-one, framework is a prominent heterocyclic scaffold that commands considerable attention in organic and medicinal chemistry. tandfonline.comcore.ac.uk This structural motif is a core component of numerous naturally occurring compounds, most notably flavonoids, which are ubiquitous in the plant kingdom. tandfonline.com The widespread presence of the chromone (B188151) core in biologically active molecules has led to it being classified as a "privileged structure" in drug discovery. aragen.comijrar.org

Molecules incorporating the 4H-chromone scaffold exhibit a vast array of pharmacological properties. ijrar.orgnih.gov Consequently, the development of synthetic methodologies to access functionalized 4H-chromone derivatives is a major focus of contemporary research. researchgate.netresearchgate.net These derivatives serve as crucial intermediates in the synthesis of complex molecular architectures and as libraries for screening new therapeutic agents. tandfonline.comresearchgate.net The versatility and established biological relevance of the 4H-chromone system underscore its importance in the field of heterocyclic chemistry. frontiersin.org

Role of Halogenated Organic Compounds in Synthetic and Mechanistic Studies

Halogenated organic compounds, where one or more hydrogen atoms are replaced by a halogen (fluorine, chlorine, bromine, or iodine), are of paramount importance in chemical synthesis. scbt.comallen.in They function as exceptionally versatile intermediates for a wide range of chemical transformations. scbt.commdpi.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com This reactivity is fundamental to nucleophilic substitution reactions, a cornerstone of organic synthesis. allen.in

The nature of the halogen atom significantly influences the reactivity of the compound. The bond strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I). savemyexams.com This trend makes iodide an excellent leaving group, meaning that iodo-substituted compounds are often the most reactive in nucleophilic substitution reactions. savemyexams.com This high reactivity makes organoiodine compounds, including halogenated heterocycles, powerful synthons for constructing complex molecules and for studying reaction mechanisms. sigmaaldrich.comwiley.com

Historical Development and Current Research Landscape of Halomethyl-4H-Chromones

The study of halomethyl-4H-chromones has primarily focused on the chloro- and bromo- derivatives due to their relative accessibility. The typical synthetic route involves the halogenation of 2-hydroxymethyl-4H-chromen-4-one, a precursor that can be prepared through various established methods. aragen.comresearchgate.net For instance, 2-bromomethyl-4H-chromone has been successfully used as an alkylating agent to prepare novel chromone-based α-amino acid derivatives. aragen.com

While methods for synthesizing 2-chloromethyl and 2-bromomethyl chromones are established, the corresponding 2-iodomethyl derivative is less commonly reported. The conversion of other halomethyl chromones or the precursor alcohol into 2-iodomethyl-4-oxo-4H-chromene can be accomplished through standard synthetic transformations. A common method is the Finkelstein reaction, which involves treating a chloromethyl or bromomethyl derivative with sodium iodide in a suitable solvent like acetone. This halide exchange reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide. Alternatively, direct iodination of 2-hydroxymethyl-4H-chromen-4-one using reagents such as triphenylphosphine (B44618) and iodine provides another viable route.

The high reactivity of the C-I bond makes this compound a particularly attractive, albeit underutilized, intermediate. Its enhanced reactivity in nucleophilic substitution reactions compared to its chloro and bromo counterparts allows for reactions to proceed under milder conditions and often with higher yields, expanding the scope of accessible derivatives. savemyexams.comlibretexts.org

Specific Research Gaps and Objectives Pertaining to this compound

The primary research gap concerning this compound is the limited volume of dedicated studies on its synthesis, characterization, and synthetic applications. While its potential can be inferred from the chemistry of other halomethyl chromones and general principles of reactivity, a systematic investigation is lacking.

Key research objectives would therefore include:

Optimization of Synthetic Routes: Developing and optimizing high-yield, scalable synthetic protocols for this compound from readily available starting materials.

Full Spectroscopic Characterization: Comprehensive characterization of the compound using modern spectroscopic techniques to establish a definitive data set for reference.

Exploration of Reactivity: Systematically investigating its reactions with a diverse range of nucleophiles (e.g., N-based, O-based, S-based, C-based) to showcase its utility as a building block for novel chromone derivatives.

Comparative Reactivity Studies: Quantitatively comparing its reactivity against the more common 2-chloro- and 2-bromomethyl analogs to highlight its advantages as a synthetic intermediate.

Scope and Organization of Research on this compound

This article provides a focused examination of this compound. It begins by establishing the significance of the core 4H-chromone scaffold and the role of halogenation in organic synthesis. The discussion then narrows to the specific context of halomethyl-4H-chromones, outlining the current research landscape and identifying the knowledge gaps that motivate further investigation into the iodo-derivative. The subsequent sections delve into the potential synthetic pathways, expected physicochemical properties, and predicted reactivity of the title compound, underscoring its value as a tool for synthetic chemistry.

Research Findings and Data

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is not widely published, its properties can be reliably predicted based on data from closely related analogs.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₇IO₃ |

| Molecular Weight | 299.07 g/mol |

| Appearance | Likely a pale yellow to white solid |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z |

|---|---|

| ¹H NMR | δ 8.10-8.20 (dd, 1H, H-5), δ 7.70-7.80 (m, 1H, H-7), δ 7.40-7.60 (m, 2H, H-6, H-8), δ 6.40 (s, 1H, H-3), δ 4.50 (s, 2H, -CH₂I) |

| ¹³C NMR | δ 177.0 (C-4), δ 162.0 (C-2), δ 156.0 (C-8a), δ 134.0 (C-7), δ 125.5 (C-5), δ 125.0 (C-6), δ 124.0 (C-4a), δ 118.0 (H-8), δ 115.0 (C-3), δ 5.0 (-CH₂I) |

| IR (KBr) | ~1645 cm⁻¹ (C=O, pyrone), ~1610 cm⁻¹ (C=C, aromatic), ~1200 cm⁻¹ (C-O), ~550 cm⁻¹ (C-I) |

| Mass Spec (EI) | m/z 299 (M⁺), 172 (M⁺ - I), 145, 121 |

Note: Predicted data is extrapolated from known spectra of similar chromone derivatives. aragen.comrsc.orgclockss.orgnih.gov

Reactivity and Synthetic Potential

The synthetic utility of this compound lies in the reactivity of the iodomethyl group in nucleophilic substitution reactions, which are expected to proceed primarily via an Sₙ2 mechanism. libretexts.orglibretexts.org The iodide ion is an excellent leaving group, making the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide variety of nucleophiles. savemyexams.com

This high reactivity allows for the facile synthesis of a diverse library of 2-substituted methyl-4H-chromones, which are otherwise difficult to access.

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 2-(Aminomethyl)-4H-chromone |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-4H-chromone |

| Thiol | R-SH | 2-(Thioether)-4H-chromone |

| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-4H-chromone |

| Acetate (B1210297) | Sodium Acetate (NaOAc) | 2-(Acetoxymethyl)-4H-chromone |

This table illustrates the potential for creating a wide range of derivatives for further study or use as synthetic intermediates. aragen.comsaskoer.ca

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7IO2 |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

2-(iodomethyl)chromen-4-one |

InChI |

InChI=1S/C10H7IO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 |

InChI Key |

IZOLWLLKLAXLSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)CI |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Iodomethyl 4 Oxo 4h Chromene

Retrosynthetic Analysis of the 2-Iodomethyl-4-oxo-4H-chromene Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis proceeds as follows:

Functional Group Interconversion (FGI): The primary and most evident disconnection is the carbon-iodine bond. The iodomethyl group is typically installed late in a synthetic sequence due to its reactivity. It is most commonly prepared from a more stable precursor, such as a bromomethyl or chloromethyl group, via a halide exchange reaction like the Finkelstein reaction. This leads back to 2-bromomethyl-4-oxo-4H-chromene as a key intermediate.

C-H Functionalization: The 2-bromomethyl group can be retrosynthetically derived from a 2-methyl group through a selective halogenation reaction. The methyl group at the 2-position of the chromone (B188151) ring is analogous to a benzylic position, making it amenable to free-radical halogenation. This step points to 2-methyl-4-oxo-4H-chromene as the direct precursor for the side-chain functionalization.

Chromone Ring Disconnection: The final set of disconnections involves breaking the bonds of the heterocyclic pyrone ring. Established methods for chromone synthesis typically form the C2-C3 and O1-C2 bonds from an ortho-hydroxyaryl ketone precursor. This leads to o-hydroxyacetophenone and a two-carbon synthon (derived from sources like ethyl acetate (B1210297) or acetic anhydride) as the fundamental building blocks.

This retrosynthetic pathway establishes a clear and practical forward synthesis: starting from o-hydroxyacetophenone, constructing the 2-methyl-4-oxo-4H-chromene core, followed by selective halogenation of the methyl group, and finally, a halide exchange to yield the target compound.

Classical and Established Routes to the 4H-Chromone Core Applicable to this compound

The synthesis of the essential intermediate, 2-methyl-4-oxo-4H-chromene, can be achieved through several well-established named reactions that start from o-hydroxyacetophenone.

Several classical methods are employed for the construction of the chromone core from o-hydroxyaryl ketones.

Baker-Venkataraman Rearrangement: This is a two-step sequence for forming chromones. wikipedia.org First, an o-hydroxyacetophenone is acylated (in this case, with an acetyl group) to form a 2-acetoxyacetophenone. This ester then undergoes a base-catalyzed intramolecular rearrangement to form a 1,3-diketone, specifically 1-(2-hydroxyphenyl)butane-1,3-dione. alfa-chemistry.comjk-sci.com The final step is an acid-catalyzed cyclodehydration of the diketone, which closes the pyrone ring to yield 2-methyl-4-oxo-4H-chromone. wikipedia.orgalfa-chemistry.com

Kostanecki-Robinson Reaction: This reaction provides a more direct, often one-pot, method for synthesizing 2-methylchromones. wikipedia.org It involves heating an o-hydroxyacetophenone with an aliphatic acid anhydride (B1165640) (acetic anhydride) and its corresponding sodium salt (sodium acetate). wikipedia.orgcore.ac.uk The reaction proceeds through initial O-acylation, followed by an intramolecular condensation and subsequent dehydration to form the chromone ring system directly.

Allan-Robinson Reaction: While very similar to the Kostanecki-Robinson reaction, the Allan-Robinson reaction is typically used to synthesize flavones (2-arylchromones) by employing aromatic anhydrides. wikipedia.orgchem-station.com When used with aliphatic anhydrides, the reaction is effectively a Kostanecki acylation and can be used to generate 2-methylchromones. wikipedia.org

A comparison of these primary cyclization methods is presented below.

| Reaction Name | Key Starting Materials | Key Reagents | Intermediate | General Conditions |

|---|---|---|---|---|

| Baker-Venkataraman | 2-Acetoxyacetophenone | 1. Base (e.g., KOH, NaH) 2. Acid (e.g., H₂SO₄, HCl) | 1,3-Diketone | Two steps: Rearrangement followed by cyclization |

| Kostanecki-Robinson | o-Hydroxyacetophenone | Acetic Anhydride, Sodium Acetate | None (one-pot) | High temperature (150-180 °C) |

| Claisen Condensation Route | o-Hydroxyacetophenone | 1. Ethyl Acetate, Sodium 2. Acid (e.g., HCl) | 1,3-Diketone | Two steps: Condensation followed by cyclization |

The strategic goal for this stage is the synthesis of 2-methyl-4-oxo-4H-chromone. The precursor design hinges on the selection of an appropriate o-hydroxyaryl ketone and a reagent that can provide the remaining two carbons of the pyrone ring and the C2-methyl group.

Aryl Precursor: The universal starting material for this specific target is o-hydroxyacetophenone . Its phenolic hydroxyl group is essential for ring closure, and the acetyl group becomes part of the final chromone structure.

C2-Methyl Synthon: The source of the C2 and the attached methyl group varies with the chosen reaction:

In the Baker-Venkataraman pathway, the precursor is first acylated with acetyl chloride or acetic anhydride to install the necessary ester for the rearrangement.

In the Kostanecki-Robinson reaction, acetic anhydride serves as the source for these atoms.

In an alternative approach using a Claisen condensation , ethyl acetate condenses with o-hydroxyacetophenone in the presence of a strong base (like metallic sodium) to form the 1,3-diketone intermediate, which is then cyclized. jocpr.com

Direct Introduction of the Iodomethyl Moiety into the Chromone Scaffold

Once 2-methyl-4-oxo-4H-chromene is obtained, the final steps involve the selective functionalization of the methyl group.

The conversion of the 2-methyl group to a 2-halomethyl group is a critical step. The methyl group is in a benzylic- and allylic-like position, making it susceptible to free-radical halogenation.

Free-Radical Bromination: The most common and effective method for this transformation is free-radical bromination using N-Bromosuccinimide (NBS) . masterorganicchemistry.com This reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org NBS provides a low, steady concentration of bromine (Br₂), which favors radical substitution at the allylic position over electrophilic addition to the pyrone double bond. masterorganicchemistry.comlibretexts.org This selectivity is crucial for producing the desired 2-bromomethyl-4-oxo-4H-chromene intermediate cleanly.

| Reaction | Substrate | Reagent | Initiator | Solvent | Product |

|---|---|---|---|---|---|

| Radical Bromination | 2-Methyl-4-oxo-4H-chromene | N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon Tetrachloride (CCl₄) | 2-Bromomethyl-4-oxo-4H-chromene |

The final step in the synthesis is the conversion of the 2-bromomethyl intermediate to the target 2-iodomethyl compound.

Finkelstein Reaction: This classic nucleophilic substitution reaction is ideally suited for this transformation. wikipedia.org It involves treating the alkyl bromide (2-bromomethyl-4-oxo-4H-chromene) with a solution of sodium iodide (NaI) in acetone . drugfuture.comorganic-chemistry.org The reaction proceeds via an SN2 mechanism. wikipedia.org Its effectiveness is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the sodium bromide (NaBr) byproduct is not. wikipedia.org The precipitation of NaBr from the reaction mixture drives the equilibrium towards the formation of the desired this compound. wikipedia.org

| Reaction | Substrate | Reagent | Solvent | Driving Force | Product |

|---|---|---|---|---|---|

| Finkelstein Reaction | 2-Bromomethyl-4-oxo-4H-chromene | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr | This compound |

Modern and Sustainable Synthetic Approaches for this compound

Catalytic methods have become indispensable in modern organic synthesis, offering powerful tools for the construction and functionalization of complex molecules like chromones. Both transition metal catalysis and organocatalysis have been employed to facilitate the synthesis of the chromone core and the introduction of various substituents.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, have been extensively used for C-H activation and cross-coupling reactions to functionalize the chromone skeleton. For instance, palladium-catalyzed reactions can be employed for the C-2 arylation of chromones through a double C-H activation process. While not directly leading to this compound, these methods demonstrate the potential for direct functionalization of the chromone ring, which could be adapted for the introduction of a methyl or functionalized methyl group at the C-2 position.

A highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure has been reported to afford diversified chromones in very good yields. This method could potentially be adapted by using a suitably substituted terminal acetylene (B1199291) to introduce the desired methyl precursor at the C-2 position.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. In the context of chromone synthesis, organocatalysts can be employed in various reactions, including Michael additions, aldol (B89426) condensations, and Knoevenagel condensations, which are often key steps in the construction of the chromone framework. For example, diethylamine (B46881) has been used as an efficient organocatalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes. While this specific example leads to a different substitution pattern, it highlights the potential of organocatalysis in facilitating chromone ring formation under mild conditions. Chiral thioureas, squaramides, and cinchona derivatives have also been effectively used as organocatalysts in the asymmetric synthesis of 2-amino-3-cyano-4H-chromene derivatives.

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of this compound, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key green chemistry considerations include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods (both transition metal and organocatalysis) to reduce the need for stoichiometric reagents and minimize waste.

Energy Efficiency: Utilizing microwave irradiation or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for various chromone derivatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

An example of a greener approach is the lipase-mediated oxidative cyclization for the synthesis of 3-hydroxy chromones, which is characterized by mild reaction conditions, satisfactory yields, and the use of a reusable biocatalyst. While not directly applicable to the target molecule, this illustrates the potential of biocatalysis in green chromone synthesis.

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for scalable and safe synthesis. This technology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

Benefits of Continuous Flow Chemistry:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly reactive or hazardous intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control and higher yields.

Scalability: Production can be easily scaled up by running the system for longer periods, rather than increasing the size of the reactor.

Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis, streamlining the entire synthetic process.

Purification and Isolation Techniques for this compound and its Intermediates

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Standard chromatographic and non-chromatographic techniques are employed.

Chromatographic Methods:

Column Chromatography: This is a widely used technique for the purification of organic compounds. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the solvent mixture is optimized to achieve good separation of the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, can be used for the final purification of the target compound to achieve very high purity. It is also an essential analytical tool for assessing the purity of the isolated product.

Non-Chromatographic Methods:

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities.

Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by reacting them with a specific reagent to form a more stable compound that can be more easily isolated and characterized. Spectroscopic methods like NMR and IR can then be used to confirm the structure of the trapped intermediate.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reactants.

A systematic approach to optimization might involve:

Screening of Catalysts and Solvents: A range of catalysts (e.g., different transition metal complexes or organocatalysts) and solvents can be screened to identify the most effective combination.

Varying Reaction Temperature and Time: The reaction temperature and duration are critical parameters that can significantly influence the reaction rate and the formation of byproducts. These are systematically varied to find the optimal balance.

Adjusting Stoichiometry: The molar ratio of the reactants can be adjusted to ensure complete consumption of the limiting reagent and to minimize side reactions.

Design of Experiments (DoE): Statistical methods like Design of Experiments can be employed for a more systematic and efficient optimization of multiple reaction parameters simultaneously.

For example, in the synthesis of related chromone derivatives, optimization of parameters such as the type and amount of base, solvent, temperature, and reaction time has been shown to significantly improve yields.

Comparative Analysis of Synthetic Efficiencies and Atom Economy of Various Routes to this compound

Atom Economy: Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions generally have a high atom economy (often 100%), while substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts.

Comparative Table of Synthetic Routes:

| Synthetic Route | Key Reaction Steps | Typical Yields | Atom Economy | Advantages | Disadvantages |

| Route A: From 2-methylchromone (B1594121) | 1. Synthesis of 2-methylchromone (e.g., via Baker-Venkataraman rearrangement followed by cyclization). 2. Radical iodination of the methyl group. | Moderate to Good | Low to Moderate | Readily available starting materials. | Use of hazardous radical initiators and iodinating agents. |

| Route B: From 2-hydroxymethylchromone | 1. Synthesis of 2-hydroxymethylchromone. 2. Conversion of the hydroxyl group to iodide (e.g., using P/I2 or the Appel reaction). | Good to Excellent | Low | Milder conditions for iodination compared to radical reactions. | May require an additional step for the synthesis of the hydroxymethyl precursor. |

| Route C: Catalytic Approach | Direct C-H functionalization of the chromone core followed by installation of the iodomethyl group. | Potentially High | Potentially High | Fewer synthetic steps, higher atom economy. | May require specialized catalysts and optimization. |

Reactivity and Mechanistic Studies of 2 Iodomethyl 4 Oxo 4h Chromene

Reactivity of the Iodomethyl Group

The presence of an iodine atom, a good leaving group, on the methyl substituent at the 2-position of the 4H-chromone ring, imparts significant reactivity to this part of the molecule. The carbon-iodine bond is susceptible to cleavage under various conditions, enabling a range of chemical transformations.

Nucleophilic Substitution Reactions (SN1, SN2) at the Iodomethyl Carbon

The iodomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, these substitutions can proceed through either an SN1 or SN2 mechanism.

In the presence of strong, unhindered nucleophiles in aprotic polar solvents, the reaction is likely to follow an SN2 pathway. The nucleophile directly attacks the electrophilic carbon of the iodomethyl group, leading to the displacement of the iodide ion in a single concerted step.

Conversely, under conditions that favor the formation of a carbocation, such as in the presence of a polar protic solvent and a weaker nucleophile, an SN1 mechanism may be operative. The departure of the iodide ion would lead to a resonance-stabilized primary carbocation, which is then attacked by the nucleophile.

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted chromone (B188151) derivatives. Cationic organoiron complexes with chromene moieties have been synthesized via nucleophilic substitution reactions. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Potential Mechanism |

|---|---|---|

| Cyanide (CN-) | 2-(Cyanomethyl)-4-oxo-4H-chromene | SN2 |

| Hydroxide (OH-) | 2-(Hydroxymethyl)-4-oxo-4H-chromene | SN2 |

| Ammonia (NH3) | 2-(Aminomethyl)-4-oxo-4H-chromene | SN2 |

| Methanol (CH3OH) | 2-(Methoxymethyl)-4-oxo-4H-chromene | SN1 |

Elimination Reactions Involving the Iodomethyl Moiety

While nucleophilic substitution is the predominant reaction pathway, elimination reactions can also occur, particularly in the presence of a strong, sterically hindered base. For an elimination reaction to take place, there must be a proton on a carbon adjacent to the carbon bearing the leaving group. In the case of 2-iodomethyl-4-oxo-4H-chromene, this would require the presence of a proton on the C3 position of the chromone ring. If the C3 position is unsubstituted, a base could potentially abstract a proton, leading to the formation of a double bond and the elimination of HI. However, this is generally less favorable than substitution for primary halides.

Radical Reactions of the Carbon-Iodine Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator, to generate a 2-(4-oxo-4H-chromen-2-yl)methyl radical. libretexts.org These radical intermediates can then participate in various radical chain reactions. khanacademy.org Radical reactions are often initiated by the homolytic cleavage of a weak bond in a radical initiator. libretexts.org

One common type of radical reaction is radical substitution, where the iodine atom is replaced by another atom or group. libretexts.org For instance, in the presence of a hydrogen atom donor like tributyltin hydride (Bu3SnH), the iodomethyl group can be reduced to a methyl group.

Radical addition reactions to alkenes or alkynes are also possible. The initially formed chromenyl-methyl radical can add to a double or triple bond, generating a new carbon-carbon bond and a new radical species that can propagate the chain reaction. The propagation phase of a radical chain reaction involves the reaction of a radical with a stable molecule to form a new radical. libretexts.org

Table 2: Potential Radical Reactions

| Reagent | Product | Reaction Type |

|---|---|---|

| Bu3SnH, AIBN (initiator) | 2-Methyl-4-oxo-4H-chromene | Radical reduction |

| Styrene, AIBN (initiator) | 2-(2-Phenylethyl)-4-oxo-4H-chromene | Radical addition |

Oxidative Addition in Transition Metal-Catalyzed Processes

The carbon-iodine bond in this compound is reactive towards oxidative addition with low-valent transition metal complexes, such as those of palladium(0) or nickel(0). This step is fundamental in many cross-coupling reactions. In this process, the metal center inserts into the C-I bond, leading to an organometallic species where the metal is in a higher oxidation state. This intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. This approach allows for the introduction of a wide range of substituents at the methyl group.

Reactivity of the 4H-Chromone Core

The 4H-chromone core also exhibits its own characteristic reactivity, primarily centered on the benzo ring.

Electrophilic Aromatic Substitution on the Benzo Ring

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions will depend on the nature of the electrophile and any other substituents already present on the chromone ring. For instance, the synthesis of some 4H-chromenes can proceed via an electrophilic substitution reaction. nih.gov

Table 3: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-Iodomethyl-6-nitro-4-oxo-4H-chromene |

| Bromination | Br2, FeBr3 | 6-Bromo-2-iodomethyl-4-oxo-4H-chromene |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 6-Acetyl-2-iodomethyl-4-oxo-4H-chromene |

Nucleophilic Addition and Ring-Opening Reactions of the Pyranone Moiety

The pyranone moiety of the chromone scaffold is susceptible to nucleophilic attack. In principle, strong nucleophiles can add to the C2-C3 double bond or directly to the carbonyl group at C4. This can potentially lead to ring-opening of the pyranone ring. For instance, studies on related 4-oxo-4H-chromene derivatives have shown that primary amines can induce a flavone-coumarin rearrangement through the addition of the amine at the C2 position, leading to the opening of the pyranone ring. researchgate.net However, specific studies detailing the nucleophilic addition and subsequent ring-opening reactions for this compound are not readily found in the surveyed literature. The presence of the iodomethyl group might influence the electron density of the pyranone system, but without experimental data, its precise effect on the propensity for nucleophilic attack and ring-opening remains speculative.

Rearrangement Reactions of the Chromone Scaffold

Rearrangement reactions of the chromone scaffold can be prompted by various reagents and conditions. For example, the aforementioned flavone-coumarin rearrangement is a known transformation for certain chromone derivatives upon reaction with amines. researchgate.net Another potential rearrangement could involve the iodomethyl group, possibly through the formation of an intermediate that could lead to skeletal reorganization. However, the scientific literature reviewed does not provide specific examples of rearrangement reactions that have been studied for this compound.

Intermolecular and Intramolecular Cyclization Reactions Involving this compound

The 2-iodomethyl group is a reactive handle that can participate in both intermolecular and intramolecular cyclization reactions. The iodine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack.

Intermolecular Cyclization: this compound can react with various dinucleophiles to form new fused heterocyclic systems. For example, reaction with a molecule containing two nucleophilic centers could lead to the formation of a new ring fused to the chromone scaffold. While this is a plausible reaction pathway, specific examples of intermolecular cyclization reactions starting from this compound are not detailed in the available literature.

Intramolecular Cyclization: If a nucleophilic group is present elsewhere in the molecule or is introduced through a prior reaction, intramolecular cyclization can occur. This is a common strategy for the synthesis of complex fused heterocyclic systems. airo.co.inwiley.comwiley-vch.de For instance, if the 2-iodomethyl group were part of a larger molecule containing a suitably positioned alcohol, amine, or thiol group, an intramolecular etherification, amination, or thionation could lead to a new fused ring. Iodine-mediated intramolecular cyclization is a known method for the synthesis of chromone derivatives from appropriate precursors. organic-chemistry.org However, specific studies on intramolecular cyclizations originating from this compound are not described in the reviewed sources.

Multi-component Reactions and Cascade Sequences Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. nih.govorientjchem.orgijirg.com Similarly, cascade reactions, where a series of transformations occur sequentially without the isolation of intermediates, offer an efficient route to diverse molecular architectures.

The this compound scaffold has the potential to be utilized in such reactions. The reactive iodomethyl group could initiate a sequence of reactions with other components in the reaction mixture. For example, a nucleophile could first displace the iodide, and the resulting intermediate could then undergo further reactions with other electrophiles or nucleophiles present. While the synthesis of various 4H-chromene derivatives through multi-component reactions is well-documented, nih.govsharif.edunih.gov specific examples that utilize this compound as a starting material are not found in the surveyed literature.

Cascade reactions involving iodine-promoted cyclizations have been reported for the synthesis of 2H-chromene and 4-chromanone (B43037) derivatives from propynols. nih.gov This suggests that the iodo-functionalized chromone could potentially participate in or initiate cascade sequences, but specific research on this aspect for the title compound is lacking.

Stereoselective Transformations of this compound

Stereoselective transformations are crucial for the synthesis of chiral molecules with specific biological activities. In the context of this compound, stereoselective reactions could potentially occur at the methylene carbon of the iodomethyl group or at the C2-C3 double bond of the pyranone ring.

For instance, a nucleophilic substitution at the iodomethyl group could proceed with a degree of stereocontrol if a chiral nucleophile or a chiral catalyst is employed. Similarly, addition reactions across the C2-C3 double bond could be rendered stereoselective. The enantioselective synthesis of 4H-chromene derivatives has been achieved using chiral catalysts. nih.gov However, the existing literature does not provide specific examples of stereoselective transformations that have been performed on this compound.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product. The reaction conditions, such as temperature and reaction time, can often influence which product dominates.

In reactions involving this compound, there could be competing reaction pathways. For example, a nucleophile could attack either the methylene carbon of the iodomethyl group (a substitution reaction) or the pyranone ring (an addition reaction). The relative rates of these competing reactions would determine the initial product distribution (kinetic control). Under conditions that allow for reversibility, the system may eventually reach equilibrium, favoring the most thermodynamically stable product.

While the principles of kinetic and thermodynamic control are fundamental to understanding chemical reactivity, specific kinetic and thermodynamic studies on reactions involving this compound have not been reported in the reviewed scientific literature.

Elucidation of Reaction Mechanisms through Experimental and Spectroscopic Techniques

The elucidation of reaction mechanisms is essential for understanding and optimizing chemical transformations. This is typically achieved through a combination of experimental techniques and spectroscopic analysis.

Experimental Techniques:

Product analysis: Identification of the major and minor products of a reaction provides crucial information about the reaction pathway.

Isolation and characterization of intermediates: Trapping and characterizing reaction intermediates can provide direct evidence for a proposed mechanism. nih.gov

Isotopic labeling studies: Using isotopically labeled starting materials can help to trace the fate of specific atoms throughout a reaction.

Kinetic studies: Measuring reaction rates and determining the rate law can provide insights into the composition of the transition state of the rate-determining step.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: NMR is a powerful tool for structure elucidation of reactants, products, and in some cases, reaction intermediates. In-situ NMR monitoring can track the progress of a reaction over time.

Infrared (IR) spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to monitor the disappearance of reactants and the appearance of products.

Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of molecules, which is essential for their identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of intermediates and products.

X-ray crystallography: Single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure of crystalline compounds, including reaction products and stable intermediates.

While these techniques are standard in mechanistic organic chemistry, their specific application to elucidate the reaction mechanisms of this compound is not described in the available literature. General mechanistic pathways for reactions of 4H-chromenes have been proposed based on such studies on related compounds. nih.gov For instance, iodine-mediated reactions can proceed through radical pathways. organic-chemistry.org

Derivatization Strategies and Analogue Synthesis Based on 2 Iodomethyl 4 Oxo 4h Chromene

Preparation of Novel 2-Substituted Chromone (B188151) Analogues via the Iodomethyl Precursor

The primary route for the derivatization of 2-iodomethyl-4-oxo-4H-chromene involves the nucleophilic substitution of the iodide, a good leaving group. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide variety of 2-substituted chromone analogues.

Introduction of Carbon-Based Functionalities (e.g., Alkyl, Aryl, Heteroaryl)

The introduction of carbon-based functionalities at the 2-position of the chromone scaffold can be achieved through various C-C bond-forming reactions. While direct alkylation using organometallic reagents can be challenging, alternative strategies are often employed.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, represent powerful methods for the introduction of aryl and heteroaryl moieties. libretexts.orgdntb.gov.ua Although direct coupling with this compound is not extensively documented, the related 2-(chloromethyl) and 2-(bromomethyl) derivatives can serve as substrates. For instance, the Suzuki coupling of a 2-(halomethyl)chromone with an arylboronic acid in the presence of a palladium catalyst and a suitable base would yield the corresponding 2-arylmethyl-4-oxo-4H-chromene.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Coupling Reaction | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki Coupling | 2-(Halomethyl)chromone, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(Arylmethyl)chromone |

| Stille Coupling | 2-(Halomethyl)chromone, Organostannane | Pd(PPh₃)₄ | 2-(Alkyl/Arylmethyl)chromone |

| Negishi Coupling | 2-(Halomethyl)chromone, Organozinc reagent | Pd(PPh₃)₄ | 2-(Alkyl/Arylmethyl)chromone |

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Introduction of Heteroatom-Based Functionalities (e.g., Oxygen, Nitrogen, Sulfur, Phosphorus)

The high reactivity of the iodomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions with a variety of heteroatom nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, sulfur, and phosphorus-containing functionalities.

Oxygen-Based Functionalities: Reaction with alcohols or phenols in the presence of a base leads to the formation of 2-(alkoxymethyl)- or 2-(aryloxymethyl)-4-oxo-4H-chromene derivatives. Similarly, carboxylates can be used to synthesize the corresponding ester derivatives.

Nitrogen-Based Functionalities: A wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and nitrogen-containing heterocycles, can readily displace the iodide to form 2-(aminomethyl)-4-oxo-4H-chromene analogues. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydroiodic acid formed during the reaction.

Sulfur-Based Functionalities: Thiols and thiophenols react smoothly with this compound to yield 2-(alkylthiomethyl)- and 2-(arylthiomethyl)-4-oxo-4H-chromene derivatives, respectively. These reactions are generally efficient and proceed under mild conditions.

Phosphorus-Based Functionalities: Phosphines and phosphites can also act as nucleophiles, leading to the formation of phosphonium (B103445) salts and phosphonates, respectively. These derivatives can be further elaborated to access a wider range of phosphorus-containing chromone analogues.

Table 2: Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Oxygen | Ethanol, Phenol, Acetic acid | 2-(Ethoxymethyl)chromone, 2-(Phenoxymethyl)chromone, 2-(Acetoxymethyl)chromone |

| Nitrogen | Diethylamine (B46881), Aniline, Imidazole | 2-(Diethylaminomethyl)chromone, 2-(Phenylaminomethyl)chromone, 2-(Imidazol-1-ylmethyl)chromone |

| Sulfur | Ethanethiol, Thiophenol | 2-(Ethylthiomethyl)chromone, 2-(Phenylthiomethyl)chromone |

| Phosphorus | Triphenylphosphine (B44618), Triethyl phosphite | (4-Oxo-4H-chromen-2-ylmethyl)triphenylphosphonium iodide, Diethyl (4-oxo-4H-chromen-2-ylmethyl)phosphonate |

Functionalization at Other Positions of the Chromone Scaffold (e.g., Benzo-ring, C-3)

While the 2-iodomethyl group provides a primary site for derivatization, the chromone scaffold offers other positions for functionalization, allowing for the synthesis of more complex and diverse analogues.

Benzo-ring Functionalization: The benzene (B151609) ring of the chromone scaffold can be functionalized through electrophilic aromatic substitution reactions. Halogenation, nitration, sulfonation, and Friedel-Crafts reactions can introduce substituents at various positions of the benzo-ring, depending on the directing effects of the existing groups. For instance, the synthesis of 2-substituted-amino-4H-benzo[h]chromene derivatives has been reported, indicating that the fused benzene ring is amenable to modification. nih.gov The electronic properties of the substituents on the benzo-ring can significantly influence the chemical and biological properties of the resulting chromone derivatives.

C-3 Functionalization: The C-3 position of the chromone ring is also a site for synthetic modification. Halogenation at the C-3 position has been demonstrated for 2-(methylthio)-4H-chromen-4-ones. organic-chemistry.org This introduces a handle for further derivatization, such as cross-coupling reactions, to introduce new carbon or heteroatom substituents at this position.

Design Principles for New this compound Derivatives with Tailored Chemical Properties

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups at the 2-position can significantly alter the electron density distribution within the chromone ring system. This, in turn, can influence the reactivity of the carbonyl group and the aromatic ring, as well as the acidity of any protons on the substituent.

Steric Effects: The size and shape of the substituent at the 2-position can impact the molecule's conformation and its ability to interact with other molecules. Steric hindrance can influence reaction rates and selectivities in subsequent transformations.

Lipophilicity/Hydrophilicity: By carefully selecting the functional groups to be introduced, the lipophilicity or hydrophilicity of the resulting chromone derivative can be tuned. This is a critical parameter for applications in areas such as medicinal chemistry, where it affects drug absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing polar groups like hydroxyl or amino functions will increase hydrophilicity, while incorporating long alkyl chains or aromatic rings will enhance lipophilicity.

Hydrogen Bonding Capacity: The introduction of hydrogen bond donors (e.g., -OH, -NH) or acceptors (e.g., -O-, -N=) can profoundly affect the intermolecular interactions of the chromone derivatives. This is particularly important for designing molecules that can bind to specific biological targets.

By systematically varying the substituents at the 2-position and other positions on the chromone scaffold, it is possible to create a library of compounds with a wide range of chemical properties, tailored for specific applications.

Combinatorial and Parallel Synthesis of this compound Analogue Libraries

The amenability of this compound to a variety of chemical transformations makes it an ideal starting material for the construction of combinatorial and parallel synthesis libraries. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for desired properties.

In a typical parallel synthesis approach, the this compound precursor would be dispensed into an array of reaction vessels. To each vessel, a different nucleophile (e.g., a diverse set of amines, alcohols, or thiols) would be added. After the reactions are complete, a library of 2-substituted chromone analogues is obtained.

Table 3: Exemplar Combinatorial Library Synthesis Scheme

| Precursor | Reagent Array (R-Nu) | Resulting Library |

|---|---|---|

| This compound | R¹-NH₂, R²-NH₂, R³-NH₂ ... | 2-(R¹-aminomethyl)chromones, 2-(R²-aminomethyl)chromones, 2-(R³-aminomethyl)chromones ... |

| R⁴-OH, R⁵-OH, R⁶-OH ... | 2-(R⁴-alkoxymethyl)chromones, 2-(R⁵-alkoxymethyl)chromones, 2-(R⁶-alkoxymethyl)chromones ... | |

| R⁷-SH, R⁸-SH, R⁹-SH ... | 2-(R⁷-alkylthiomethyl)chromones, 2-(R⁸-alkylthiomethyl)chromones, 2-(R⁹-alkylthiomethyl)chromones ... |

The use of solid-phase synthesis techniques can further streamline the process of library generation and purification. The this compound could potentially be anchored to a solid support, allowing for reactions to be driven to completion by using an excess of reagents, with purification simplified to a washing step. Subsequent cleavage from the resin would yield the desired library of compounds.

The development of efficient and high-throughput synthetic methodologies is crucial for fully exploiting the potential of the this compound scaffold in the discovery of new molecules with valuable chemical and biological properties. One-pot, three-component reactions for the synthesis of 2-amino-4H-chromene derivatives have been reported, showcasing the potential for rapid and diverse library construction. ias.ac.in

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-Iodomethyl-4-oxo-4H-chromene is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the chromene ring system will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the benzene (B151609) ring currents and the electron-withdrawing nature of the pyrone ring. The proton at position 5 is often the most deshielded due to its proximity to the carbonyl group. The protons at positions 6, 7, and 8 will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons.

The proton at position 3, on the pyrone ring, is expected to appear as a singlet in the range of δ 6.0-6.5 ppm. The most characteristic signal for the 2-iodomethyl substituent would be a singlet for the methylene (B1212753) (-CH₂-) protons. The chemical shift of these protons is anticipated to be in the region of δ 4.0-4.5 ppm. The iodine atom, being a large and moderately electronegative halogen, will cause a downfield shift compared to a simple methyl group, but generally less of a shift than a bromine or chlorine atom in the same position.

Expected ¹H NMR Data Table for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.0 - 8.2 | dd | J = 7.5, 1.5 |

| H-7 | 7.6 - 7.8 | ddd | J = 8.0, 7.5, 1.5 |

| H-6 | 7.3 - 7.5 | d | J = 8.0 |

| H-8 | 7.3 - 7.5 | t | J = 7.5 |

| H-3 | 6.2 - 6.4 | s | - |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically in the range of δ 175-180 ppm. The aromatic carbons will resonate between δ 115 and 160 ppm. The carbon atom C-8a, being a quaternary carbon in the fused ring system, will have a distinct chemical shift. The olefinic carbons of the pyrone ring, C-2 and C-3, will appear in the region of δ 110-160 ppm.

The carbon of the iodomethyl group (-CH₂I) is expected to have a chemical shift in the upfield region, typically around δ 5-15 ppm. The large size and polarizability of the iodine atom, along with its moderate electronegativity, influence this shift. This is a key signal for confirming the presence of the iodomethyl substituent.

Expected ¹³C NMR Data Table for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 177.0 - 179.0 |

| C-2 | 160.0 - 162.0 |

| C-8a | 155.0 - 157.0 |

| C-7 | 133.0 - 135.0 |

| C-5 | 125.0 - 127.0 |

| C-6 | 124.0 - 126.0 |

| C-4a | 123.0 - 125.0 |

| C-8 | 117.0 - 119.0 |

| C-3 | 112.0 - 114.0 |

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, correlations would be observed between H-5, H-6, H-7, and H-8, confirming their connectivity in the aromatic ring. The absence of a COSY correlation for the H-3 and -CH₂I protons would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-3, C-5, C-6, C-7, C-8, and the -CH₂I group based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the -CH₂I protons to C-2 and C-3, and from the H-3 proton to C-2, C-4, and C-4a, which would firmly establish the position of the iodomethyl group at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment could show a correlation between the H-3 proton and the -CH₂I protons, further confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula, C₁₀H₇IO₂. The calculated exact mass for the [M+H]⁺ ion would be a key piece of data for confirming the identity of the compound.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable structural information. The most likely initial fragmentation would be the cleavage of the weak carbon-iodine bond, leading to the loss of an iodine radical (I•) and the formation of a stable cation. Another common fragmentation pathway for chromenones involves a retro-Diels-Alder reaction.

Expected Key Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 286 | [C₁₀H₇IO₂]⁺• | Molecular ion |

| 159 | [C₁₀H₇O₂]⁺ | Loss of I• from the molecular ion |

| 131 | [C₉H₇O]⁺ | Loss of CO from the [M-I]⁺ ion |

| 127 | [I]⁺ | Iodine cation |

| 120 | [C₈H₄O]⁺• | Retro-Diels-Alder fragmentation of the chromenone ring |

The observation of these characteristic fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the chromone (B188151) core and the iodomethyl substituent.

The primary functional groups and their anticipated vibrational frequencies are:

Carbonyl (C=O) Stretching: The conjugated ketone within the γ-pyrone ring of the chromone nucleus will give rise to a strong and sharp absorption band. Typically, for 4-chromenones, this band appears in the region of 1650-1630 cm⁻¹.

Aromatic C=C Stretching: The benzene ring fused to the pyrone ring will display multiple absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic system.

C-O-C (Ether) Stretching: The aryl-alkyl ether linkage within the chromone ring will produce characteristic stretching vibrations. These are typically observed as two distinct bands corresponding to asymmetric and symmetric stretching in the ranges of 1300-1200 cm⁻¹ and 1150-1050 cm⁻¹, respectively.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching vibration is found in the far-infrared region of the spectrum. The C-I stretching absorption is expected to be in the range of 600-500 cm⁻¹. docbrown.info

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂-) | Stretching | 2950 - 2850 | Medium |

| C=O (γ-pyrone) | Stretching | 1650 - 1630 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| C-O-C (Aryl-alkyl ether) | Asymmetric Stretching | 1300 - 1200 | Strong |

| C-O-C (Aryl-alkyl ether) | Symmetric Stretching | 1150 - 1050 | Strong |

| C-I | Stretching | 600 - 500 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromone nucleus in this compound contains a conjugated system of π-electrons, which gives rise to characteristic absorption bands in the UV-Vis region. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The extended conjugation involving the benzene ring, the pyran oxygen, the double bond, and the carbonyl group is responsible for the main absorption bands. Generally, chromone derivatives exhibit two main absorption bands in their UV-Vis spectra:

Band I: This band, appearing at a longer wavelength (typically around 300-340 nm), is attributed to the π → π* transition involving the entire benzopyranone system.

Band II: This band is observed at a shorter wavelength (typically around 240-270 nm) and is also due to a π → π* transition, but one that is more localized within the benzene ring portion of the molecule.

The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the more intense π → π* bands. The presence of the iodomethyl group at the 2-position is not expected to significantly alter the main absorption maxima compared to the parent 2-methyl-4-oxo-4H-chromene, as it is not directly part of the main chromophoric system. However, minor shifts and changes in intensity (hyperchromic or hypochromic effects) may be observed.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzopyranone system (Band I) | 300 - 340 |

| π → π | Benzene ring system (Band II) | 240 - 270 |

| n → π* | Carbonyl group | > 300 (often weak/obscured) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound is not available in the searched literature, the crystal structure of a closely related compound, 7-iodo-4-oxo-4H-chromene-3-carbaldehyde , has been reported and provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

For 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, the analysis revealed a planar 4H-chromene ring system. nih.gov In the crystal, molecules are linked through π–π stacking interactions between the benzene rings of adjacent molecules. nih.gov Furthermore, C—H⋯O hydrogen bonds are observed. nih.gov A significant finding in the structure of the 7-iodo analog is the presence of halogen bonds, specifically between the iodine atom at the 7-position and the formyl oxygen atom of a neighboring molecule [I⋯O = 3.056 (2) Å]. nih.govresearchgate.net

Based on this, it can be reasonably inferred that in the crystalline state of this compound:

The chromone ring system will be essentially planar.

π–π stacking interactions between the aromatic rings of adjacent molecules are likely to be a significant packing feature.

Weak intermolecular C—H⋯O hydrogen bonds involving the carbonyl oxygen are probable.

A full X-ray crystallographic study of this compound would be required to confirm these predictions and to determine the precise bond lengths, bond angles, and crystal packing arrangement.

Other Advanced Spectroscopic Techniques for Characterization of this compound

Beyond IR, UV-Vis, and X-ray crystallography, other spectroscopic techniques are indispensable for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide definitive information about the number and connectivity of protons. Expected signals would include:

A singlet for the two protons of the -CH₂I group.

A singlet for the proton at the 3-position of the chromone ring.

A set of multiplets in the aromatic region corresponding to the four protons on the benzene ring. The specific splitting patterns would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Key expected resonances include:

A signal for the carbonyl carbon (C4) at a downfield chemical shift (typically >175 ppm).

Signals for the olefinic carbons (C2 and C3).

Multiple signals in the aromatic region for the carbons of the benzene ring.

A signal for the methylene carbon (-CH₂I) at a relatively upfield position.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show:

Computational and Theoretical Investigations of 2 Iodomethyl 4 Oxo 4h Chromene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and, consequently, the preferred molecular geometry.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium-sized organic molecules. For chromone (B188151) derivatives, DFT methods have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govnih.gov

A typical approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately model the electron distribution. nih.govglobalresearchonline.netekb.eg Such calculations would reveal that the core 4-oxo-4H-chromene ring system is nearly planar. The introduction of the iodomethyl group at the C2 position introduces a flexible side chain, but the fundamental planarity of the bicyclic core is expected to be maintained. globalresearchonline.net The key structural parameters, including bond lengths and angles, can be precisely calculated. For instance, the C=O bond at the C4 position would exhibit a characteristic length reflective of its ketone nature, while the C-I bond length would be consistent with that in other iodoalkanes.

Illustrative Data Table 6.1.1: Hypothetical Optimized Geometrical Parameters for 2-Iodomethyl-4-oxo-4H-chromene calculated at the B3LYP/6-311++G(d,p) level. Note: This table presents expected values based on typical calculations for similar molecules, as specific literature data for this compound is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.35 | C3-C2-C11 | 122.5 |

| C4=O5 | 1.23 | C2-C3-C4 | 121.0 |

| C2-C11 | 1.51 | C3-C4-O1 | 118.0 |

| C11-I | 2.14 | C2-C11-I | 110.5 |

| O1-C2 | 1.36 | C9-O1-C2 | 120.0 |

For higher accuracy, particularly when electron correlation effects are significant, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. rsc.orgnih.gov These methods are computationally more demanding than DFT but can provide benchmark-quality results for geometries and energies. rsc.orgucsb.edu An MP2 calculation, often with a large basis set like aug-cc-pVTZ, would serve to refine the geometric parameters obtained from DFT. For a molecule like this compound, the MP2 method would be particularly useful for accurately describing the non-covalent interactions that might influence the conformational preferences of the iodomethyl group and for obtaining a more precise electronic energy. ucsb.edu The results from MP2 calculations are expected to be in close agreement with experimental data, should it become available, with bond lengths typically predicted within 0.003 Å and bond angles within 0.5° of experimental values. rsc.org

Conformational Analysis of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For this compound, the most significant conformational flexibility arises from the rotation around the C2-C11 (C2-CH₂I) single bond.

The study of this rotation involves calculating the potential energy of the molecule as a function of the dihedral angle (e.g., C3-C2-C11-I). This is typically done by performing a series of constrained geometry optimizations at fixed values of the dihedral angle. The resulting potential energy surface would reveal the low-energy (stable) and high-energy (transitional) conformations. The most stable conformers are expected to be staggered, minimizing the steric and electronic repulsion between the bulky iodine atom and the atoms of the pyrone ring. scribd.com Eclipsed conformations, where the iodine atom is aligned with parts of the chromone ring, would represent energy maxima on this rotational profile. The energy difference between the most and least stable conformers provides the rotational energy barrier.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311++G(d,p)). nih.govtandfonline.comimist.mayoutube.com The calculated magnetic shielding constants are then converted to chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com For this compound, the protons on the iodomethyl group (C11) would be expected to appear at a specific chemical shift influenced by the electronegativity of the iodine and the electronic environment of the chromone ring. The aromatic protons and the C3 proton would have shifts characteristic of the chromone scaffold. nih.gov

Illustrative Data Table 6.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. Note: This table presents hypothetical values based on GIAO calculations for analogous structures. Actual values may vary.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H3 | 6.5 | C2 | 160.0 |

| H5 | 8.2 | C3 | 112.0 |

| H6 | 7.5 | C4 | 178.0 |

| H7 | 7.8 | C9 | 156.0 |

| H8 | 7.6 | C11 | 5.0 |

| H11 (CH₂) | 4.5 |

IR Frequencies: Theoretical vibrational (infrared) spectra are obtained by calculating the second derivatives of the energy with respect to atomic positions for the optimized geometry. These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. researchgate.net DFT methods generally provide good agreement with experimental IR spectra, although calculated frequencies are often systematically higher and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve accuracy. d-nb.info For this compound, the most prominent peak in the IR spectrum would be the C=O stretching vibration, expected in the range of 1650-1700 cm⁻¹. d-nb.infoacs.org Other characteristic vibrations would include C=C stretching of the aromatic and pyrone rings, C-O stretching, and vibrations associated with the C-I bond. acs.org

Reaction Pathway Analysis and Transition State Modeling for Transformations of this compound

Computational methods are essential for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. A common reaction for this compound would be a nucleophilic substitution (Sₙ2) reaction at the methylene (B1212753) carbon (C11), where the iodide ion acts as a good leaving group.

To model such a reaction, one would define the reactants (this compound and a nucleophile, e.g., OH⁻) and the products. Computational algorithms can then be used to locate the transition state (TS) structure connecting them. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate. comporgchem.com Frequency calculations are crucial to confirm the nature of the stationary points: a minimum (reactant, product, or intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. comporgchem.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate.

Molecular Orbital Analysis and Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for understanding chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals provide insight into the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzo-pyrone ring system, indicating its potential to act as an electron donor in certain reactions. The LUMO, conversely, is likely to be localized over the pyrone ring, particularly the α,β-unsaturated ketone moiety (C2-C3-C4=O5), making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com The introduction of the iodomethyl group can influence the energies of these orbitals. The C-I bond itself will have an associated antibonding orbital (σ*), which could be low enough in energy to act as a LUMO or LUMO+1, facilitating nucleophilic attack at the C11 carbon.

Illustrative Data Table 6.5.1: Calculated FMO Energies and Related Quantum Chemical Descriptors. Note: This table presents hypothetical values based on DFT calculations for analogous chromone systems.

| Parameter | Value (eV) | Description |

| E(HOMO) | -6.85 | Highest Occupied Molecular Orbital Energy |

| E(LUMO) | -2.15 | Lowest Unoccupied Molecular Orbital Energy |

| HOMO-LUMO Gap (ΔE) | 4.70 | Energy difference indicating chemical reactivity |

| Ionization Potential (I) | 6.85 | -E(HOMO) |

| Electron Affinity (A) | 2.15 | -E(LUMO) |

| Electronegativity (χ) | 4.50 | (I+A)/2 |

| Chemical Hardness (η) | 2.35 | (I-A)/2 |

Solvent Effects and Intermolecular Interactions through Implicit and Explicit Solvation Models

The surrounding solvent environment can significantly influence the chemical and physical properties of a solute molecule like this compound. Computational and theoretical chemistry provide powerful tools to investigate these solvent effects and the underlying intermolecular interactions at a molecular level. Two primary approaches are employed for this purpose: implicit and explicit solvation models. Each offers a different balance between computational cost and the level of detail in representing the solvent.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant rather than as individual molecules. youtube.com This approach is computationally efficient and is often used to calculate the electrostatic component of the free energy of solvation. youtube.com The solute is placed in a cavity within this dielectric continuum, and the model calculates the polarization of the solvent by the solute's charge distribution. While this method effectively captures the bulk electrostatic effects of the solvent, it does not explicitly account for specific solute-solvent interactions such as hydrogen bonding.

Conversely, explicit solvation models treat both the solute and the solvent molecules as individual entities. youtube.com This allows for a detailed investigation of specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, and provides insights into the structure of the solvation shell around the solute. youtube.com However, the inclusion of a large number of solvent molecules makes this approach computationally more demanding. youtube.com Hybrid models that combine an explicit treatment of the first solvation shell with an implicit representation of the bulk solvent offer a compromise, aiming to capture the most critical specific interactions while maintaining computational feasibility. youtube.comnih.gov

Detailed research findings on the solvatochromic properties of various chromene and coumarin (B35378) derivatives highlight the importance of both specific and non-specific solute-solvent interactions. researchgate.netsemanticscholar.org For instance, studies on chromeno[4,3-b]pyridine derivatives have shown that while UV-Vis absorption may be largely unaffected by the solvent, fluorescence properties can be significantly influenced by the polarity of the medium, indicating a change in the electronic distribution upon excitation. researchgate.net Such investigations often employ density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations coupled with an implicit solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to provide a molecular-level explanation for the observed spectral properties. researchgate.net

The following table summarizes the key characteristics of implicit and explicit solvation models, which are instrumental in understanding the behavior of compounds like this compound in different solvent environments.

| Feature | Implicit Solvation Models | Explicit Solvation Models |

| Solvent Representation | Continuous medium with a dielectric constant. youtube.com | Individual solvent molecules. youtube.com |

| Computational Cost | Lower. | Higher. youtube.com |

| Level of Detail | Captures bulk electrostatic effects. | Details specific intermolecular interactions (e.g., hydrogen bonding). youtube.com |

| Strengths | Computationally efficient for large systems and long simulations. | Provides detailed insight into the structure of the solvation shell. youtube.com |

| Limitations | Does not account for specific solute-solvent interactions. | Computationally expensive, limiting the size and timescale of simulations. youtube.com |